molecular formula C12H16O3 B11976468 (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol

(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol

Cat. No.: B11976468
M. Wt: 208.25 g/mol
InChI Key: CFHSDNNBMCMKST-UHFFFAOYSA-N
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Description

(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol is an organic compound characterized by its unique structure, which includes an allyloxy group, a hydroxymethyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Allylation: Introduction of the allyloxy group through a reaction with an allyl halide in the presence of a base.

    Hydroxymethylation: Introduction of the hydroxymethyl group via a formylation reaction followed by reduction.

    Methylation: Introduction of the methyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Reduction of the allyloxy group to an alkyl group.

    Substitution: Halogenation of the phenyl ring or substitution of the hydroxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents like bromine or chlorine, and nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkylated derivatives.

    Substitution: Formation of halogenated or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit bioactivity such as anti-inflammatory or antimicrobial properties.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-ethanol: Similar structure but with an ethanol group instead of methanol.

    (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-propane: Similar structure but with a propane group.

    (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-butanol: Similar structure but with a butanol group.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

[3-(hydroxymethyl)-5-methyl-2-prop-2-enoxyphenyl]methanol

InChI

InChI=1S/C12H16O3/c1-3-4-15-12-10(7-13)5-9(2)6-11(12)8-14/h3,5-6,13-14H,1,4,7-8H2,2H3

InChI Key

CFHSDNNBMCMKST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CO)OCC=C)CO

Origin of Product

United States

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